tert-Butyl 1-(2,4,6-trifluorobenzyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(2,4,6-trifluorobenzyl)piperidin-4-ylcarbamate: is a synthetic organic compound with the molecular formula C17H23F3N2O2. This compound is characterized by the presence of a piperidine ring substituted with a trifluorobenzyl group and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2,4,6-trifluorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(2,4,6-trifluorobenzyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-(2,4,6-trifluorobenzyl)piperidin-4-ylcarbamate can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-(2,4,6-trifluorobenzyl)piperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is often employed in the design of probes for imaging and diagnostic purposes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2,4,6-trifluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The trifluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the piperidine ring provides structural stability. The tert-butyl carbamate group can undergo hydrolysis, releasing the active piperidine derivative, which then exerts its biological effects through various pathways.
Comparison with Similar Compounds
- tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate
Comparison: Compared to its similar compounds, tert-Butyl 1-(2,4,6-trifluorobenzyl)piperidin-4-ylcarbamate exhibits unique properties due to the presence of three fluorine atoms on the benzyl group. This trifluorination enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development. The specific positioning of the fluorine atoms also influences its reactivity and binding interactions, distinguishing it from other fluorinated analogs.
Properties
IUPAC Name |
tert-butyl N-[1-[(2,4,6-trifluorophenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-17(2,3)24-16(23)21-12-4-6-22(7-5-12)10-13-14(19)8-11(18)9-15(13)20/h8-9,12H,4-7,10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFHFFBUZGEUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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